3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Description
3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 3-chlorobenzoyl group at position 4 and a 4-methoxyphenyl group at position 6 of the pyridazine core. The pyridazine scaffold is a key structural motif due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .
Synthetic routes for analogous compounds (e.g., 3-chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine) involve nucleophilic substitution reactions between 3,6-dichloropyridazine and substituted piperazines, followed by functionalization via hydrolysis or coupling reactions .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-19-7-5-16(6-8-19)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPOQAKBXDXPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the piperazine moiety have been found to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance.
Biochemical Pathways
Piperazine derivatives have been found to be involved in a variety of biochemical pathways due to their broad spectrum of biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Pyridazine-Piperazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 3-chlorobenzoyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler halogenated aryl groups (e.g., 2-fluorophenyl in ).
Synthetic Flexibility: Piperazine derivatization is commonly achieved via nucleophilic substitution (e.g., 3,6-dichloropyridazine + substituted piperazines in ethanol ). Advanced functionalization (e.g., hydrazide condensations, Suzuki couplings) enables diverse modifications, as seen in compounds like MW069a (3-phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine) .
Biological Activity Trends: Pyridazinones (e.g., 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one) exhibit acetylcholinesterase inhibitory activity (IC50 values in the micromolar range) , whereas halogenated derivatives (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) show antiviral and antibacterial effects . The absence of a pyridazinone ring in the target compound may reduce polarity, favoring CNS-targeted applications over peripheral enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The 3-chlorobenzoyl group may resist oxidative metabolism better than unsubstituted benzoyl or fluorophenyl groups .
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